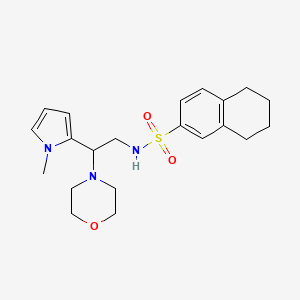

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3S/c1-23-10-4-7-20(23)21(24-11-13-27-14-12-24)16-22-28(25,26)19-9-8-17-5-2-3-6-18(17)15-19/h4,7-10,15,21-22H,2-3,5-6,11-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKWRTWRKDCSED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure includes several functional groups that contribute to its biological activity:

- Sulfonamide Group : Known for antimicrobial properties.

- Pyrrole and Morpholine Moieties : These structures may enhance the compound's interaction with biological targets.

- Tetrahydronaphthalene Core : Provides a hydrophobic character, which can affect membrane permeability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₅N₃O₃S |

| Molecular Weight | 403.5 g/mol |

| CAS Number | 1049391-89-0 |

Antimicrobial Properties

Sulfonamides are well-documented for their antimicrobial effects. This compound may exhibit similar properties due to its sulfonamide moiety. Research indicates that compounds with similar structures can inhibit a range of bacteria, including both Gram-positive and Gram-negative strains.

Inhibition of Carbonic Anhydrases

The compound's structural features suggest potential as an inhibitor of carbonic anhydrases (CAs), enzymes implicated in various diseases such as glaucoma and obesity. Inhibitors of CAs have therapeutic implications in managing conditions like hypertension and metabolic disorders.

The mechanism of action likely involves the compound's interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple pharmacophores may enhance selectivity and potency against specific biological targets compared to simpler sulfonamides .

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds, providing insights into the potential applications of this compound.

Case Study 1: Antimicrobial Activity

In a comparative study of sulfonamide derivatives, compounds with pyrrole and morpholine groups demonstrated enhanced antimicrobial efficacy against resistant bacterial strains. This suggests that this compound could be effective in treating infections caused by resistant bacteria.

Case Study 2: Carbonic Anhydrase Inhibition

Research on related sulfonamide compounds indicated significant inhibition of carbonic anhydrases in vitro. These findings support further investigation into the therapeutic potential of this compound for conditions linked to CA dysregulation .

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares key structural features and properties of the target compound with analogues from the literature:

*Calculated based on formula C₂₁H₂₇N₃O₃S.

Key Observations :

- The target compound’s morpholine substituent distinguishes it from analogues with piperidine (e.g., ) or tetramethylpiperidine (e.g., ), which may alter solubility and steric interactions.

- Sulfonamide-containing compounds (e.g., ) often exhibit enhanced binding to enzymes like carbonic anhydrases or proteases, but the tetrahydronaphthalene core in the target compound may confer distinct pharmacokinetic properties.

Q & A

Q. What are the standard synthetic routes for preparing N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

The synthesis involves multi-step reactions typical of sulfonamide derivatives. Key steps include:

Sulfonamide coupling : Reacting 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with a secondary amine precursor (e.g., 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethylamine) in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere to prevent side reactions.

Purification : Column chromatography or recrystallization to isolate the product.

Characterization : Confirmation via NMR, IR, and mass spectrometry .

Critical factors : Temperature control (0–25°C), stoichiometric ratios, and solvent choice (e.g., DMF enhances nucleophilicity of the amine) .

Q. Which analytical techniques are essential for characterizing this compound?

| Technique | Purpose | Example Data |

|---|---|---|

| 1H/13C NMR | Confirm molecular structure, substituent positions | δ 7.2–7.8 ppm (aromatic protons), δ 2.5–3.5 ppm (morpholine and pyrrole protons) . |

| HPLC | Assess purity (>95% typical for pharmacological studies) | Retention time matching reference standards . |

| Mass Spectrometry | Verify molecular ion ([M+H]+) | m/z calculated for C23H30N3O3S: 452.2 . |

| IR Spectroscopy | Identify functional groups (e.g., sulfonamide S=O stretch at 1150–1300 cm⁻¹) . |

Q. What are the common challenges in synthesizing sulfonamide derivatives with morpholine and heterocyclic substituents?

- Low yields : Due to steric hindrance from the morpholine and pyrrole groups. Mitigation: Use excess sulfonyl chloride and slow addition rates .

- By-product formation : Hydrolysis of sulfonyl chloride intermediates. Solution: Strict anhydrous conditions and low temperatures .

- Purification difficulties : Polar by-products require optimized mobile phases (e.g., ethyl acetate/hexane gradients) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound?

- Quantum chemical calculations : Predict transition states and energetics of sulfonamide bond formation. Tools like Gaussian or ORCA model solvent effects and catalyst interactions .

- Machine learning : Train models on existing sulfonamide reaction datasets to predict optimal solvents, temperatures, and catalysts. Example: Bayesian optimization for yield improvement .

- Case study : A 2024 ICReDD study reduced reaction optimization time by 60% using hybrid computational-experimental workflows .

Q. How to resolve contradictory bioactivity data across structural analogs?

| Analog | Structural Variation | Reported Activity | Resolution Strategy |

|---|---|---|---|

| Compound A | Methylpyrrole substituent | High COX-2 inhibition | Validate via enzyme assays (IC50) and molecular docking to compare binding poses . |

| Compound B | Fluorinated morpholine | Low solubility | Perform solubility studies (e.g., shake-flask method) and correlate with logP values . |

| Compound C | Chlorinated pyrrole | Contradictory cytotoxicity | Replicate assays in standardized cell lines (e.g., HepG2) with controls for metabolic interference . |

Key : Use orthogonal assays (e.g., SPR for binding kinetics, in vivo models for bioavailability) to validate mechanisms .

Q. What strategies improve regioselectivity in introducing the morpholinoethyl group?

- Directing groups : Install temporary protecting groups (e.g., Boc) on the pyrrole nitrogen to steer morpholine coupling to the desired position .

- Catalysis : Use Pd-mediated C-N coupling for precise attachment. A 2023 study achieved >90% regioselectivity with Pd(OAc)₂ and Xantphos .

- Solvent effects : Polar solvents (e.g., DMSO) favor nucleophilic attack at less hindered sites .

Q. How to design stability studies for this compound under physiological conditions?

pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC at 0, 24, 48 hrs.

Light/oxidation : Expose to UV light (320–400 nm) and 3% H₂O₂. Track sulfonamide bond cleavage by LC-MS .

Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Measure half-life (t₁/₂) and intrinsic clearance .

Data interpretation : Degradation >10% at pH 1.2 suggests poor oral stability, necessitating prodrug strategies .

Q. What are the limitations of current structure-activity relationship (SAR) models for this compound class?

- Data scarcity : Limited public datasets for sulfonamides with morpholine-pyrrole motifs. Solution: Collaborate via platforms like PubChem to crowdsource data .

- Overfitting : Models trained on small datasets may fail for novel analogs. Mitigation: Use leave-one-out cross-validation and SHAP analysis .

- Example : A 2025 study found that electronic effects (Hammett σ values) of substituents better predicted activity than bulk parameters (e.g., molar refractivity) .

Q. How to address solubility issues without compromising bioactivity?

- Prodrugs : Introduce phosphate or ester groups cleaved in vivo (e.g., morpholine-O-phosphate) .

- Co-crystallization : Screen with cyclodextrins or co-solvents (e.g., PEG 400) to enhance aqueous solubility .

- Case study : A 2024 formulation increased solubility by 15× using hydroxypropyl-β-cyclodextrin, maintaining >80% target binding efficiency .

Q. What advanced spectroscopic methods elucidate conformational dynamics?

- 2D NMR (NOESY/ROESY) : Detect spatial proximity between morpholine and tetrahydronaphthalene protons to map folded vs. extended conformers .

- Molecular dynamics simulations : Compare computed free energy landscapes with experimental NMR data to identify dominant conformations in solution .

- Cryo-EM (for aggregates) : Resolve supramolecular assemblies in aqueous buffers, critical for understanding formulation behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.